molecular formula C15H15BrO B1318078 1-(Benzyloxy)-4-(2-bromoethyl)benzene CAS No. 52446-52-3

1-(Benzyloxy)-4-(2-bromoethyl)benzene

Cat. No.: B1318078
CAS No.: 52446-52-3
M. Wt: 291.18 g/mol
InChI Key: MKOBEVFCFUMCGG-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(2-bromoethyl)benzene is an organic compound with the molecular formula C15H15BrO It is characterized by a benzene ring substituted with a benzyloxy group and a 2-bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-(2-bromoethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-(2-bromoethyl)phenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(2-bromoethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 1-(benzyloxy)-4-ethylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 1-(Benzyloxy)-4-(2-azidoethyl)benzene.

    Oxidation: 1-(Benzyloxy)-4-(2-carboxyethyl)benzene.

    Reduction: 1-(Benzyloxy)-4-ethylbenzene.

Scientific Research Applications

1-(Benzyloxy)-4-(2-bromoethyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(2-bromoethyl)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the benzyloxy group undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-(2-bromoethyl)benzene
  • 1-(Benzyloxy)-3-(2-bromoethyl)benzene
  • 1-(Benzyloxy)-4-(2-chloroethyl)benzene

Comparison: 1-(Benzyloxy)-4-(2-bromoethyl)benzene is unique due to the position of the substituents on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behavior and biological activity. The presence of the bromine atom also distinguishes it from similar compounds with other halogens, affecting its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

1-(2-bromoethyl)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOBEVFCFUMCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586273
Record name 1-(Benzyloxy)-4-(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52446-52-3
Record name 1-(Benzyloxy)-4-(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 3.00 g 4-benzyloxy phenethyl alcohol (13.1 mmol) in dichloromethane (132 mL) were added subsequently 5.17 g of triphenylphosphine (19.7 mmol) and 6.54 g carbon tetrabromide (19.7 mmol). The resulting mixture was stirred for 2 h at room temperature and was then evaporated. The residue was triturated with diethyl ether at −20° C. for 30 minutes, and then all solids were removed by filtration. and the filtrate was concentrated in vacuo. The residue was subjected to column chromatography on silica gel (1%→10% ethyl acetate in hexane) to give 2.80 g of the target compound (73% yield) as a pale yellow oil crystallizing upon standing.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step Two
Quantity
6.54 g
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

To a solution of 4-benzyloxyphenethyl alcohol (8.29 g) and carbon tetrabromide (24.1 g) in ether (150 ml) is portionwise added triphenylphosphine (19.0 g) and the resulting mixture stirred for about 3 hours. The supernatent is decanted, the solid washed with ether and the combined organic solution concentrated in vacuo. The crude product is purified by passing it through a silica plug to give 4-benzyloxyphenethyl bromide.
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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